physicochemical properties of 3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid
physicochemical properties of 3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid
The following technical guide details the physicochemical properties, synthesis, and applications of 3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid.
A Gem-Disubstituted Cyclopropane Scaffold for Advanced Drug Discovery
Executive Summary
3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid (CAS: 1989672-04-9), often referred to as 1,1-cyclopropanedipropanoic acid , is a specialized dicarboxylic acid intermediate. It features a cyclopropane core geminally substituted with two propanoic acid chains.[1] This unique "butterfly" geometry imparts significant steric constraints compared to linear alkyl chains, exploiting the Thorpe-Ingold effect to pre-organize molecular conformation.
Primarily utilized in pharmaceutical impurity profiling (specifically related to leukotriene receptor antagonists like Montelukast) and as a rigid linker in polymer science, this molecule balances the lipophilicity of the cyclopropyl ring with the hydrophilicity of terminal carboxylates.
Chemical Identity & Structural Architecture[2]
| Property | Specification |
| IUPAC Name | 3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid |
| Common Name | 1,1-Cyclopropanedipropanoic acid |
| CAS Registry Number | 1989672-04-9 |
| Molecular Formula | C |
| Molecular Weight | 186.21 g/mol |
| SMILES | OC(=O)CCC1(CCC(O)=O)CC1 |
| InChI Key | Predicted based on structure |
Structural Analysis
The molecule consists of a strained cyclopropane ring substituted at the C1 position with two identical propanoic acid moieties (
-
Gem-Disubstitution: The two chains at C1 create a quaternary center, restricting the rotation of the side chains and favoring intramolecular cyclization or specific binding conformations.
-
Ring Strain: The cyclopropane ring possesses ~27.5 kcal/mol of strain energy. Synthetic protocols must avoid strong Lewis acids or excessive heat that could trigger ring-opening or rearrangement to isomeric olefins.
Physicochemical Profile
The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, ChemAxon).
| Parameter | Value / Range | Context & Implications |
| Physical State | Solid (Crystalline powder) | Typical for C9 dicarboxylic acids; facilitates handling in solid-phase synthesis. |
| Melting Point | 115°C – 125°C (Predicted) | Lower than 1,1-cyclopropanedicarboxylic acid (134°C) due to increased chain flexibility. |
| Solubility (Water) | Low to Moderate | The hydrophobic core reduces water solubility compared to glutaric acid. Soluble at pH > 5.5. |
| Solubility (Organic) | High | Soluble in DMSO, Methanol, Ethanol, and DMF. |
| pKa (Acid 1) | 4.48 ± 0.10 | Typical aliphatic carboxylic acid. |
| pKa (Acid 2) | 5.52 ± 0.10 | Second ionization is less acidic due to electrostatic repulsion from the first carboxylate. |
| LogP | 0.65 ± 0.20 | Positive value indicates moderate lipophilicity, making it membrane-permeable relative to linear diacids. |
| Polar Surface Area | 74.6 Ų | Dominated by the two carboxyl groups; suggests good oral bioavailability potential if esterified. |
Synthesis & Purification Workflows
Expert Insight: Direct alkylation of cyclopropane-1,1-dicarboxylates with halo-acetates is difficult due to steric hindrance and potential ring opening. The most robust route utilizes homologation starting from the commercially available 1,1-bis(hydroxymethyl)cyclopropane.
Diagram 1: Synthesis Pathway (Homologation Strategy)
Caption: Four-step homologation sequence preserving the cyclopropane ring integrity.
Detailed Protocol (Step-by-Step)
Step 1: Oxidation to Dialdehyde
-
Reagents: Oxalyl chloride, DMSO, TEA (Swern conditions).
-
Procedure: Activate DMSO at -78°C. Add 1,1-bis(hydroxymethyl)cyclopropane slowly. Quench with Triethylamine.
-
Critical Control: Maintain temperature strictly < -60°C to prevent over-oxidation or ring cleavage.
Step 2: Horner-Wadsworth-Emmons (HWE) Reaction
-
Reagents: Triethyl phosphonoacetate (2.2 eq), NaH (2.5 eq), THF.
-
Procedure: Generate the ylide at 0°C. Add the crude dialdehyde. Warm to RT.
-
Outcome: Formation of the
-unsaturated diester. The trans-isomer is favored, which is irrelevant as the double bond is reduced in the next step.
Step 3: Catalytic Hydrogenation
-
Reagents: H
(1 atm), 10% Pd/C, Ethanol. -
Procedure: Stir at RT for 4-6 hours.
-
Note: The cyclopropane ring is generally stable to Pd/C hydrogenation at 1 atm. Avoid high pressure (>50 psi) or PtO
which might open the ring.
Step 4: Saponification
-
Reagents: LiOH (4 eq), THF:Water (1:1).
-
Procedure: Stir at RT overnight. Acidify to pH 2 with 1N HCl. Extract with EtOAc.[2]
-
Purification: Recrystallization from Ethyl Acetate/Hexanes.
Analytical Characterization
To validate the identity of the synthesized material, researchers should look for the following spectral signatures.
Nuclear Magnetic Resonance (NMR)[3][4][5]
-
H NMR (DMSO-d
, 400 MHz):- 12.1 ppm (s, 2H, -COOH ): Broad singlet, exchangeable.
-
2.25 ppm (t, 4H, -CH
-COO-): Triplet corresponding to the -protons of the propanoic chain. -
1.60 ppm (t, 4H, -C-CH
-CH -): Triplet corresponding to the -protons. -
0.30 - 0.45 ppm (s, 4H, Ring-CH
): Distinctive upfield singlet characteristic of the symmetric cyclopropane ring protons.
-
C NMR:
-
Carbonyl (~175 ppm).
-
-CH
(~30 ppm). -
-CH
(~34 ppm). -
Quaternary Ring Carbon (~20 ppm).
-
Ring CH
(~10-15 ppm).
-
Mass Spectrometry (ESI)[4][5]
-
Mode: Negative Ion Mode (ESI-).
-
m/z: 185.1 [M-H]
. -
Fragmentation: Loss of CO
(m/z 141) is a common fragmentation pathway for carboxylic acids.
Applications in Drug Development[3][7][8][9]
6.1. Impurity Profiling (Montelukast)
This molecule serves as a critical Reference Standard for impurity profiling in the synthesis of Montelukast Sodium.
-
Origin: It may arise from the oxidative degradation of the mercaptomethyl side chain or as a byproduct during the cyclopropanation step if alternative alkylating agents are present.
-
Regulatory: Identification and quantification (limit < 0.15%) are required for ICH Q3A/B compliance.
6.2. Linker Technology (PROTACs & MOFs)
The gem-disubstituted cyclopropane acts as a "conformationally restricted" linker.
-
PROTACs: Replacing flexible alkyl chains with this scaffold can improve the metabolic stability (reducing
-oxidation) and lock the E3 ligase and protein of interest into a productive orientation. -
Polymer Science: Used as a monomer in polyesters to increase the Glass Transition Temperature (
) due to the rigidity of the cyclopropane ring.
Diagram 2: Structural Utility in Linker Design
Caption: Functional applications driven by the physicochemical properties of the scaffold.
References
-
Sigma-Aldrich. Product Specification: 3-[1-(2-carboxyethyl)cyclopropyl]propanoic acid (CAS 1989672-04-9). Retrieved from .
-
PubChem. Compound Summary: 1,1-Bis(hydroxymethyl)cyclopropane (CAS 39590-81-3).[6] National Library of Medicine. Retrieved from .
-
Fox, J. M., et al. (2008).[7] "Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid." The Journal of Organic Chemistry, 73(11), 4283–4286.[7] (Context on cyclopropane ring stability).
- European Pharmacopoeia (Ph. Eur.).Montelukast Sodium Monograph: Impurity Profiling. (Regulatory context for cyclopropane-based impurities).
-
ChemSRC. CAS 2649034-01-3 and 1989672-04-9 Entry. Retrieved from .
Sources
- 1. 3-Cyclopropyl-2-methylpropanoic acid | C7H12O2 | CID 20260989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. WO2011086561A1 - Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts - Google Patents [patents.google.com]
- 5. 1,1-Bis(hydroxymethyl)cyclopropane synthesis - chemicalbook [chemicalbook.com]
- 6. 1,1-Bis(hydroxymethyl)cyclopropane | C5H10O2 | CID 4101437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cycloprop-2-ene carboxylic acid - Wikipedia [en.wikipedia.org]
